molecular formula C7H9ClN2 B594674 (6-Chloro-2-methylpyridin-3-YL)methanamine CAS No. 1251529-73-3

(6-Chloro-2-methylpyridin-3-YL)methanamine

Cat. No.: B594674
CAS No.: 1251529-73-3
M. Wt: 156.613
InChI Key: SACZTBWBMQLFMN-UHFFFAOYSA-N
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Description

(6-Chloro-2-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a methanamine group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methylpyridin-3-YL)methanamine typically involves the chlorination of 2-methylpyridine followed by the introduction of the methanamine group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step may involve reagents like ammonia or methylamine under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-methylpyridin-3-YL)methanamine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-methylpyridin-3-YL)methanamine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(6-Chloro-2-methylpyridin-3-YL)methanamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridin-3-YL)methanamine: Lacks the chloro group, resulting in different reactivity and applications.

    6-Chloro-3-pyridyl)methanamine: Lacks the methyl group, affecting its chemical properties and uses.

Uniqueness

(6-Chloro-2-methylpyridin-3-YL)methanamine is unique due to the presence of both the chloro and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable scaffold in various research and industrial applications.

Properties

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACZTBWBMQLFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-Chloro-2-methyl-nicotinonitrile (6 g) in THF (120 ml) at 25° C. was added NaBH4 (3 g) followed by the dropwise addition of BF3 etherate (6 ml). The reaction mixture was stirred for 3 h. MeOH (100 ml) and 2N HCl (100 ml) was added and refluxed for 1 h. The organic solvent was removed in vacuum and conc. NaOH (40 ml) was added followed by extraction with diethyl ether. The organic layer was separated, dried and concentrated in vacuum followed by filtration over silica gel (EtOAc/MeOH 80:20). The title compound was crystallized from MeOH/HCl (5.5 g)
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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